N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide
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Overview
Description
N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide is a chemical compound with the molecular formula C17H16N2O3. This compound is known for its unique structure, which includes a cyano group, methoxy groups, and a benzamide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide can be achieved through several methods. One common approach involves the reaction of 2,3-dimethoxybenzoic acid with 2-methoxybenzylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The cyano group can then be introduced by reacting the amide with a suitable cyanating agent, such as cyanogen bromide, under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product. The choice of reagents and reaction conditions is crucial to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The cyano group and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.
Comparison with Similar Compounds
N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide can be compared with other similar compounds, such as:
N-[cyano(2-methoxyphenyl)methyl]-N-phenylbenzamide: Similar structure but with a phenyl group instead of the dimethoxybenzamide moiety.
N-[cyano(2-methoxyphenyl)methyl]-2,3-dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of the amide group.
Properties
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-22-15-9-5-4-7-12(15)14(11-19)20-18(21)13-8-6-10-16(23-2)17(13)24-3/h4-10,14H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYORKPZTFAXDDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)NC(=O)C2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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